molecular formula C6H2BrF3IN B1412063 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine CAS No. 1227579-35-2

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Cat. No. B1412063
M. Wt: 351.89 g/mol
InChI Key: BUJSIEJRWQMMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is C6H2BrF3IN . It has an average mass of 351.891 Da and a monoisotopic mass of 350.836731 Da .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The predicted boiling point of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is 253.0±40.0 °C, and its predicted density is 2.278±0.06 g/cm3 . Its pKa is predicted to be -5.93±0.22 .

Future Directions

Trifluoromethylpyridines (TFMPs) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-bromo-3-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSIEJRWQMMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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